molecular formula C24H22O3 B12588456 Acetic acid--2-ethyl-10-phenylanthracen-9-ol (1/1) CAS No. 879090-29-6

Acetic acid--2-ethyl-10-phenylanthracen-9-ol (1/1)

Cat. No.: B12588456
CAS No.: 879090-29-6
M. Wt: 358.4 g/mol
InChI Key: FUMQWRWJWMSWMH-UHFFFAOYSA-N
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Description

Acetic acid–2-ethyl-10-phenylanthracen-9-ol (1/1) is a chemical compound with the molecular formula C23H20O3 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both acetic acid and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-ethyl-10-phenylanthracen-9-ol typically involves the esterification of 2-ethyl-10-phenylanthracen-9-ol with acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of acetic acid–2-ethyl-10-phenylanthracen-9-ol may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-ethyl-10-phenylanthracen-9-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Acetic acid–2-ethyl-10-phenylanthracen-9-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structural properties make it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of acetic acid–2-ethyl-10-phenylanthracen-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid–2-methyl-10-phenylanthracen-9-ol: This compound is structurally similar but has a methyl group instead of an ethyl group.

    Anthracene derivatives: Other derivatives of anthracene with different functional groups can exhibit similar properties and applications.

Uniqueness

Acetic acid–2-ethyl-10-phenylanthracen-9-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structural features make it particularly suitable for certain applications, such as in the development of fluorescent probes and organic semiconductors.

Properties

CAS No.

879090-29-6

Molecular Formula

C24H22O3

Molecular Weight

358.4 g/mol

IUPAC Name

acetic acid;2-ethyl-10-phenylanthracen-9-ol

InChI

InChI=1S/C22H18O.C2H4O2/c1-2-15-12-13-18-20(14-15)22(23)19-11-7-6-10-17(19)21(18)16-8-4-3-5-9-16;1-2(3)4/h3-14,23H,2H2,1H3;1H3,(H,3,4)

InChI Key

FUMQWRWJWMSWMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)O.CC(=O)O

Origin of Product

United States

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